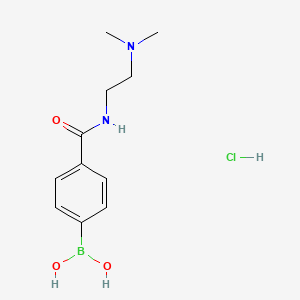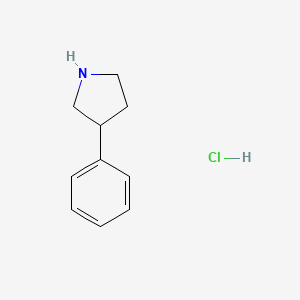
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
Übersicht
Beschreibung
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine (FME) is an organic compound belonging to the family of diamines. It is a colorless liquid at room temperature and has a low boiling point of 83°C. FME is a versatile compound that is widely used in the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives.
Wissenschaftliche Forschungsanwendungen
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is widely used in scientific research, particularly in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives. It is also used in the synthesis of polyurethane elastomers and polyurethane-based composites. In addition, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based nanocomposites and polyurethane-based nanostructured materials. Furthermore, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based biomaterials, such as hydrogels and scaffolds.
Wirkmechanismus
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine acts as an intermediate in the synthesis of polyurethane-based materials. It is first reacted with an isocyanate to form a polyurethane prepolymer. This prepolymer is then reacted with a chain extender, such as water or an alcohol, to form a polyurethane polymer. The polyurethane polymer is then cross-linked to form a polyurethane foam, coating, or adhesive.
Biochemische Und Physiologische Effekte
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is not known to have any biochemical or physiological effects. It is considered to be a non-toxic and non-irritating compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is its low boiling point, which makes it easy to handle and store in the laboratory. In addition, it is a versatile compound that can be used in the synthesis of a variety of organic compounds. However, it is important to note that N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is a highly flammable compound, and care should be taken when working with it in the laboratory.
Zukünftige Richtungen
Future research on N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine could focus on its use in the synthesis of new and improved polyurethane-based materials. In particular, research could focus on the development of new and improved polyurethane foams, coatings, and adhesives. Additionally, research could focus on the development of new and improved polyurethane-based nanocomposites and nanostructured materials. Furthermore, research could focus on the development of new and improved polyurethane-based biomaterials, such as hydrogels and scaffolds. Finally, research could focus on the development of new and improved methods for the synthesis of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine.
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-8-3-6-13(7-5-12)10-11-4-2-9-15-11/h2,4,9H,3,5-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADHHHYEMCWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(CCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



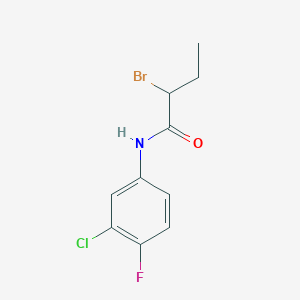
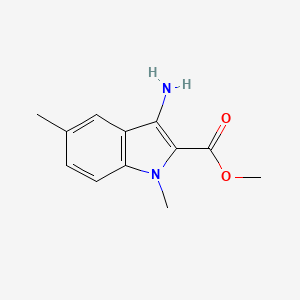
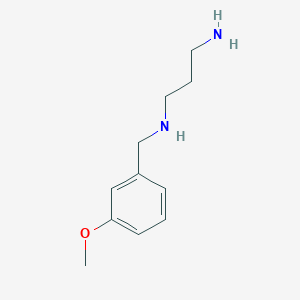
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
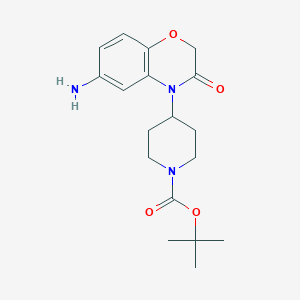
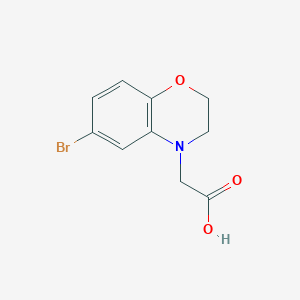
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)
![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
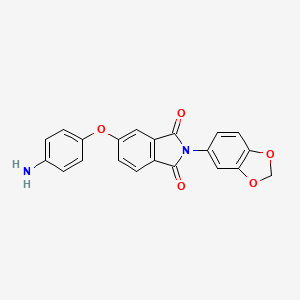
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
